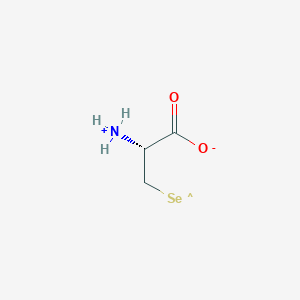

L-selenocysteine

Description

Properties

Molecular Formula |

C3H6NO2Se |

|---|---|

Molecular Weight |

167.06 g/mol |

InChI |

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |

InChI Key |

FDKWRPBBCBCIGA-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])[Se] |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])[Se] |

Origin of Product |

United States |

Foundational & Exploratory

The 21st Amino Acid: A Technical History of L-Selenocysteine's Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the canonical view of molecular biology, the genetic code dictates the assembly of 20 standard amino acids into proteins. However, this dogma was expanded with the discovery of a 21st amino acid, L-selenocysteine (Sec). This in-depth technical guide chronicles the pivotal experiments and discoveries that led to the identification and characterization of this unique, selenium-containing amino acid. From early observations of selenium's biological importance to the elucidation of its complex biosynthetic and incorporation machinery, this document provides a detailed overview for researchers, scientists, and professionals in drug development.

Early Indications: The Selenium Enigma

The biological significance of selenium was initially recognized through its toxicity. However, by the mid-20th century, its role as an essential micronutrient began to emerge. A key breakthrough came from the work of Dr. Thressa Stadtman and her colleagues, who were investigating the anaerobic bacterium Clostridium sticklandii and its glycine (B1666218) reductase enzyme complex.

The Glycine Reductase System of Clostridium sticklandii

The glycine reductase complex in C. sticklandii catalyzes the reductive deamination of glycine. Early studies on this enzyme system revealed that one of its components, a small heat-stable protein designated Selenoprotein A, was essential for its activity and that its production was dependent on the presence of selenium in the growth medium. This observation laid the groundwork for the direct linkage of selenium to a specific protein's function.

The Landmark Discovery: Identification of Selenocysteine (B57510)

The definitive identification of the selenium-containing moiety within Selenoprotein A as a distinct amino acid was a landmark achievement. This was accomplished through a series of meticulous experiments involving radiolabeling, chemical modification, and chromatography.

Experimental Protocol: Radiolabeling and Identification of Selenocysteine in Selenoprotein A

The following protocol is a composite of the methods described in the foundational papers by Cone, del Río, and Stadtman.

1. Radiolabeling of Selenoprotein A:

-

Clostridium sticklandii was cultured in a medium supplemented with sodium [75Se]selenite. This allowed for the in vivo incorporation of the radioactive selenium isotope into its selenoproteins.

2. Purification of 75Se-labeled Selenoprotein A:

3. Reduction and Alkylation:

-

The purified 75Se-labeled Selenoprotein A was reduced with agents like dithiothreitol (B142953) (DTT) to ensure the selenol group (-SeH) of the selenium-containing amino acid was in its reduced state.

-

The reduced protein was then alkylated with iodoacetic acid or other alkylating agents. This step was crucial as it formed a stable covalent bond with the reactive selenol group, preventing its oxidation during subsequent analysis and creating a derivative that could be readily identified.

4. Enzymatic Digestion and Chromatographic Separation:

-

The alkylated selenoprotein was subjected to enzymatic digestion using proteases like pronase or trypsin to break it down into smaller peptides and individual amino acids.

-

The resulting digest was then analyzed by ion-exchange chromatography. The elution profile of the 75Se-labeled amino acid derivative was compared with that of chemically synthesized standards of Se-carboxymethylselenocysteine. The co-elution of the radioactive peak from the protein digest with the synthetic standard provided strong evidence for the identity of the selenium-containing amino acid.[1]

This series of experiments conclusively demonstrated that selenium was present in Selenoprotein A as a covalently bound amino acid, which they named selenocysteine.[1]

The Genetic Code Puzzle: The Role of the UGA Codon

The discovery of selenocysteine as a protein component raised a fundamental question: how was it encoded in the genetic material? The 64 codons of the universal genetic code were thought to be fully assigned to the 20 standard amino acids and three stop signals (UAA, UAG, and UGA).

Experimental Protocol: Identifying UGA as the Selenocysteine Codon

Pioneering work by August Böck and his group on the formate (B1220265) dehydrogenase (fdhF) gene in Escherichia coli provided the answer.

1. Gene Sequencing and Analysis:

-

The gene encoding the selenoprotein subunit of formate dehydrogenase was sequenced. Analysis of the DNA sequence revealed an in-frame TGA codon (which corresponds to a UGA codon in the mRNA) at the position known to contain selenocysteine.[2][3][4]

2. Site-Directed Mutagenesis:

-

To confirm that the UGA codon directed selenocysteine insertion, site-directed mutagenesis was employed. The in-frame TGA codon in the fdhF gene was changed to other codons, such as TGT or TGC (cysteine) or TCA (serine).

-

The mutated genes were expressed in E. coli.

3. Analysis of Protein Expression and Activity:

-

When the UGA codon was replaced with a cysteine codon, a full-length, albeit less active, formate dehydrogenase was produced.[2] This indicated that the UGA codon was not simply a stop signal in this context.

-

Replacement with a serine codon also resulted in a full-length protein, further supporting the idea that this position was read-through.

-

Crucially, the incorporation of selenium into the protein was abolished when the UGA codon was mutated, confirming that this specific codon was necessary for selenocysteine insertion.[2][4]

These experiments provided definitive proof that the UGA codon, traditionally known as a "stop" codon, could be reprogrammed to encode the 21st amino acid, selenocysteine.

The Biosynthetic Pathway: A Unique Assembly Line

Unlike the other 20 amino acids, which are synthesized as free molecules and then attached to their respective transfer RNAs (tRNAs), selenocysteine is synthesized directly on its own specialized tRNA.

The Selenocysteine Biosynthesis and Incorporation Machinery

The elucidation of this unique biosynthetic pathway involved the identification and characterization of a suite of dedicated enzymes and factors.

Caption: The eukaryotic selenocysteine biosynthesis and incorporation pathway.

Key Steps and Components:

-

Serylation of tRNA[Ser]Sec: The specialized selenocysteine tRNA, tRNA[Ser]Sec, is first aminoacylated with serine by the enzyme seryl-tRNA synthetase (SerS).[5][6][7]

-

Phosphorylation: The serine moiety on the seryl-tRNA[Ser]Sec is then phosphorylated by phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form phosphoseryl-tRNA[Ser]Sec.[8][9][10]

-

Conversion to Selenocysteine: The enzyme selenocysteine synthase (SepSecS) catalyzes the replacement of the phosphate (B84403) group with selenium, converting phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec. The selenium donor in this reaction is selenophosphate, which is synthesized by selenophosphate synthetase (SPS2).[8][9][10]

-

Incorporation into Protein: A specific elongation factor, SelB in bacteria or eEFSec in eukaryotes, binds to the selenocysteinyl-tRNA[Ser]Sec and delivers it to the ribosome. This complex recognizes the UGA codon in the context of a specific secondary structure in the mRNA called the Selenocysteine Insertion Sequence (SECIS) element. This ensures that UGA is read as selenocysteine and not as a stop signal.[11][12][13][14]

Experimental Workflow: In Vitro Reconstitution of Selenocysteine Synthesis

The biosynthetic pathway was confirmed through in vitro reconstitution experiments.

Caption: A generalized workflow for the in vitro synthesis of selenocysteine on its tRNA.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing [3H]-labeled serine, purified tRNA[Ser]Sec, and the requisite enzymes (SerS, PSTK, SepSecS), along with ATP and a selenium source like selenophosphate.[8][9][10][15]

-

Incubation: The reaction is incubated under conditions optimal for the enzymes' activities (e.g., 37°C).

-

Isolation of tRNA: The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA) to separate it from unincorporated amino acids.

-

Release of Amino Acid: The amino acid is released from the tRNA by alkaline hydrolysis.

-

Analysis: The resulting amino acid is analyzed by a method such as high-performance liquid chromatography (HPLC) to identify the presence of radiolabeled selenocysteine.

Quantitative Data Summary

The following tables summarize some of the key quantitative data from the foundational studies on selenocysteine. It is important to note that obtaining precise, consolidated quantitative data from these early publications can be challenging due to variations in experimental conditions and reporting styles.

Table 1: Influence of Selenium on Glycine Reductase Activity

| Condition | Glycine Reductase Activity (Units/mg protein) | Reference |

| Selenium-supplemented C. sticklandii | >90% of maximal activity | [16] |

| Selenium-deficient C. sticklandii | 1-2% of maximal activity | [16] |

Table 2: Kinetic Parameters of Seryl-tRNA Synthetase for tRNASer and tRNA[Ser]Sec

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| tRNASer | ~1-5 | ~1-10 | ~1-2 | [6][17][18] |

| tRNA[Ser]Sec | ~5-20 | ~0.1-1 | ~0.01-0.1 | [6][17][18] |

Note: The values in Table 2 are approximate ranges compiled from multiple studies and are intended to illustrate the relative differences in charging efficiency.

Conclusion and Future Directions

The discovery of this compound as the 21st amino acid fundamentally altered our understanding of the genetic code and protein synthesis. The intricate and highly regulated pathway for its biosynthesis and incorporation highlights the unique and essential roles of selenoproteins in biology, particularly in redox regulation. For researchers in drug development, the selenoprotein family presents a novel class of potential therapeutic targets. Understanding the mechanisms of selenocysteine incorporation and the function of individual selenoproteins opens up new avenues for designing drugs that can modulate their activity for the treatment of a variety of diseases, including cancers and neurodegenerative disorders. Further research into the structural biology of the selenocysteine incorporation machinery and the catalytic mechanisms of selenoenzymes will undoubtedly continue to provide valuable insights for both basic science and medicine.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Cotranslational insertion of selenocysteine into formate dehydrogenase from Escherichia coli directed by a UGA codon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Cotranslational insertion of selenocysteine into formate dehydrogenase from Escherichia coli directed by a UGA codon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Seryl-tRNA Synthetase [aars.online]

- 6. academic.oup.com [academic.oup.com]

- 7. Selenocysteine tRNA and serine tRNA are aminoacylated by the same synthetase, but may manifest different identities with respect to the long extra arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Selenocysteine, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes" by Xue-Ming Xu, Bradley A. Carlson et al. [digitalcommons.unl.edu]

- 11. SECISearch3 and Seblastian: new tools for prediction of SECIS elements and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SECIS element - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 15. Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]

- 16. Purification and immunological studies of selenoprotein A of the clostridial glycine reductase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

L-Selenocysteine vs. Cysteine: A Technical Guide to Their Distinct Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-selenocysteine, the 21st proteinogenic amino acid, is a selenium-containing analog of cysteine. Despite their structural similarity, the substitution of sulfur with selenium imparts profoundly different biochemical properties upon selenocysteine (B57510), leading to unique biological roles, particularly in the realm of redox biology. This technical guide provides an in-depth comparison of the core biochemical properties of this compound and cysteine, with a focus on their pKa, redox potential, and catalytic mechanisms. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of their involvement in key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting selenoproteins or leveraging the unique chemistry of selenocysteine.

Core Biochemical and Physical Properties

The fundamental difference between this compound and L-cysteine lies in the substitution of a sulfur atom with a selenium atom in the side chain. This seemingly minor alteration has significant repercussions for the physicochemical properties of the amino acid, which are summarized below.

| Property | This compound | L-Cysteine | Reference(s) |

| Molecular Formula | C3H7NO2Se | C3H7NO2S | |

| Molar Mass | 168.06 g/mol | 121.16 g/mol | |

| Side Chain | Selenol (-CH2-SeH) | Thiol (-CH2-SH) | |

| pKa of Side Chain | ~5.2 - 5.7 | ~8.3 - 8.6 | [1][2] |

| Redox Potential (E°' of R-SeH/R-Se• or R-SH/R-S•) | Lower than Cysteine | Higher than Selenocysteine | [3] |

| Nucleophilicity | Higher than Cysteine | Lower than Selenocysteine | |

| Polarizability | Higher than Cysteine | Lower than Selenocysteine |

The Critical Difference: pKa and Redox Potential

The most significant distinctions in the biochemical behavior of selenocysteine and cysteine arise from their differing side chain pKa values and redox potentials.

At a physiological pH of ~7.4, the selenol group of selenocysteine, with a pKa around 5.2, is predominantly in its deprotonated, highly reactive selenolate anion form (-Se⁻). In contrast, the thiol group of cysteine, with a pKa of approximately 8.3, is largely protonated (-SH). This means that selenocysteine is a much stronger nucleophile at physiological pH, a key factor in its superior catalytic efficiency in many redox reactions.

Selenocysteine also possesses a lower reduction potential than cysteine. This makes selenoproteins more potent reductants and more susceptible to oxidation, which is advantageous for enzymes that need to rapidly and efficiently neutralize reactive oxygen species (ROS).

Roles in Redox Signaling and Catalysis

The unique properties of selenocysteine are leveraged in a class of proteins known as selenoproteins, many of which are critical antioxidant enzymes.

Thioredoxin Reductase (TrxR)

Thioredoxin reductases are key enzymes in the thioredoxin system, which is crucial for maintaining a reducing intracellular environment and regulating various signaling pathways. Mammalian TrxRs contain a catalytically active selenocysteine residue that is essential for their function.

Caption: Catalytic cycle of Thioredoxin Reductase in redox signaling.

Glutathione (B108866) Peroxidase (GPx)

Glutathione peroxidases are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. The active site of most GPx enzymes contains a selenocysteine residue that is central to their catalytic activity.

References

The Enigma of the 21st Amino Acid: A Technical Guide to L-Selenocysteine's Genetic Coding via the UGA-SECIS Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery governing the incorporation of the 21st amino acid, L-selenocysteine (Sec), into proteins. It provides a comprehensive overview of the non-canonical translation of the UGA codon, orchestrated by the Selenocysteine (B57510) Insertion Sequence (SECIS) element, offering valuable insights for researchers in molecular biology, drug development, and related scientific fields.

Introduction: Recoding the Central Dogma

The central dogma of molecular biology dictates a specific flow of genetic information, with codons on messenger RNA (mRNA) specifying distinct amino acids. However, the incorporation of selenocysteine represents a fascinating and highly regulated exception to this rule.[1] Selenocysteine is not encoded by a unique codon in the standard genetic code; instead, a UGA codon, which typically signals translation termination, is repurposed to specify its insertion.[2][3][4] This remarkable feat of translational recoding is orchestrated by a complex interplay of cis-acting RNA elements and trans-acting protein factors, ensuring the precise and efficient synthesis of selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function.[3][5]

Defects in this intricate pathway can lead to a range of human diseases, highlighting the importance of understanding the underlying mechanisms.[5][6][7][8] This guide will provide a detailed exploration of the key components and processes involved in selenocysteine incorporation, present quantitative data on the efficiency and binding affinities of the system, and offer detailed protocols for key experimental techniques used to study this phenomenon.

The Core Machinery of Selenocysteine Incorporation

The incorporation of selenocysteine is a multi-step process that begins with the synthesis of the specialized amino acid itself and culminates in its delivery to the ribosome for insertion into a growing polypeptide chain.

Selenocysteine Biosynthesis

Unlike the other 20 canonical amino acids, selenocysteine is synthesized on its own transfer RNA (tRNA). The process begins with the charging of a specific tRNA, tRNASec, with serine by seryl-tRNA synthetase (SerRS).[2][9] In bacteria, the resulting seryl-tRNASec is then directly converted to selenocysteinyl-tRNASec by the enzyme selenocysteine synthase (SelA), which utilizes selenophosphate as the selenium donor.[9][10] In eukaryotes and archaea, the pathway is slightly more complex, involving an initial phosphorylation of the seryl moiety by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), followed by the conversion to selenocysteinyl-tRNASec by selenocysteine synthase (SEPSECS).[2][9][11]

The UGA Codon and the SECIS Element: A Tale of Two Signals

The decision to read a UGA codon as a signal for selenocysteine incorporation rather than termination is dictated by the presence of a specific cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element.[12][13][14] The location of the SECIS element differs between prokaryotes and eukaryotes. In bacteria, it is typically found immediately downstream of the UGA codon within the coding sequence.[10][14][15] In contrast, eukaryotic and archaeal SECIS elements are located in the 3' untranslated region (3'-UTR) of the selenoprotein mRNA and can direct the recoding of multiple UGA codons within the same transcript.[3][14]

The secondary structure of the SECIS element is crucial for its function and consists of a stem-loop structure.[12] While the primary sequences can vary, conserved nucleotide motifs within the apical loop and a non-canonical quartet of base pairs in the core are essential for its activity.[16]

Trans-Acting Factors: The Key Players

Several protein factors are essential for recognizing the SECIS element and delivering the selenocysteinyl-tRNASec to the ribosome.

-

SelB (Bacteria) and eEFSec (Eukaryotes/Archaea): These are specialized elongation factors that specifically bind to selenocysteinyl-tRNASec.[2][10][17] They are responsible for delivering the charged tRNA to the ribosomal A-site.

-

SBP2 (Eukaryotes): SECIS Binding Protein 2 is a key eukaryotic factor that specifically recognizes and binds to the SECIS element.[18][19][20] The interaction between SBP2 and the SECIS element is a critical step in recruiting the entire selenocysteine incorporation machinery to the ribosome. SBP2 itself can also interact with the ribosome.[21][22]

Quantitative Insights into Selenocysteine Incorporation

The efficiency of UGA recoding and the binding affinities of the involved factors are crucial for ensuring adequate selenoprotein synthesis. The following tables summarize key quantitative data from various studies.

| Parameter | Organism/System | Value | Reference(s) |

| Selenocysteine Incorporation Efficiency | |||

| In vitro (Luciferase reporter) | Mammalian | 5-8% | [9] |

| In transfected rat hepatoma cells | Mammalian | ~0.8-1.3% | [9] |

| In vitro (Selenoprotein P) | Mammalian | ~40% | [9] |

| At first UGA codon | Eukaryotic dual luciferase reporter | ~7% | [11] |

| At downstream UGA codons | Eukaryotic dual luciferase reporter | ~70% | [11] |

| SBP2-SECIS Binding Affinity (Kd) | |||

| SBP2 RNA-binding domain with GPx3 SECIS | Human | Data suggests weaker binding | [13] |

| SBP2 RNA-binding domain with SelX SECIS | Human | Data suggests stronger binding | [13] |

| SBP2 with various SECIS elements | Mammalian | Varies significantly, contributing to a hierarchy of selenoprotein synthesis | [23] |

| Comparative SECIS Element Efficiency | |||

| GGGA-type SECIS (Toxoplasma) in mammalian cells | Protozoan/Mammalian | More efficient than some natural mammalian SECIS elements | [24] |

| Selenoprotein P SECIS 1 vs. SECIS 2 | Mammalian | SECIS 1 binds SBP2 with ~2.4-fold higher affinity | [23] |

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the complex interactions and processes involved in selenocysteine incorporation, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 2. SECISearch3 and Seblastian: new tools for prediction of SECIS elements and selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A Novel Protein Domain Induces High Affinity Selenocysteine Insertion Sequence Binding and Elongation Factor Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Processive Selenocysteine Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worthe-it.co.za [worthe-it.co.za]

- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Resolution Ribosome Profiling Reveals Gene-Specific Details of UGA Re-Coding in Selenoprotein Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Selenocysteine-specific Elongation Factor Contains a Novel and Multi-functional Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. sketchviz.com [sketchviz.com]

- 18. Efficiency of Mammalian Selenocysteine Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Selenocysteine incorporation in eukaryotes: insights into mechanism and efficiency from sequence, structure, and spacing proximity studies of the type 1 deiodinase SECIS element. | Semantic Scholar [semanticscholar.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Processive incorporation of multiple selenocysteine residues is driven by a novel feature of the selenocysteine insertion sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Filter-binding assay [gene.mie-u.ac.jp]

Whitepaper: The Biological Significance of the 21st Amino Acid, Selenocysteine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Selenium is an essential trace element vital for human health, primarily exerting its biological effects through its incorporation into proteins as the 21st amino acid, selenocysteine (B57510) (Sec).[1][2][3] Structurally similar to cysteine but with a selenium atom replacing sulfur, selenocysteine possesses unique chemical properties that make it a highly efficient catalyst for a variety of redox reactions.[4][5] Unlike the canonical 20 amino acids, Sec is not coded for directly in the genetic code. Instead, its incorporation into a growing polypeptide chain is a complex process involving the recoding of a UGA stop codon, a dedicated tRNA molecule (tRNA^Sec), and a unique mRNA stem-loop structure known as the Selenocysteine Insertion Sequence (SECIS).[6][7][8][9] The proteins that contain this rare amino acid, known as selenoproteins, are critical for a range of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function.[2][10][11] This technical guide provides an in-depth exploration of the synthesis, incorporation, and function of selenocysteine, details key experimental methodologies used in its study, and summarizes its significance in human health and disease.

The Unique Machinery of Selenocysteine Synthesis and Incorporation

The synthesis and incorporation of selenocysteine is a remarkable example of translational recoding.[9] It is a multi-step process that ensures the insertion of Sec at specific UGA codons within the mRNA of selenoprotein genes, rather than terminating translation.

Co-translational Synthesis

Unlike other amino acids that are synthesized as a free pool in the cytosol before being attached to their cognate tRNA, selenocysteine is synthesized directly on its specific tRNA, tRNA^Sec.[6][9] The process in eukaryotes begins when seryl-tRNA synthetase (SerRS) misacylates tRNA^Sec with serine.[6] Subsequently, O-phosphoseryl-tRNA^Sec kinase (PSTK) phosphorylates the serine to form a phosphoseryl-tRNA^Sec intermediate.[6][12] Finally, selenocysteine synthase (SepSecS) replaces the phosphate (B84403) group with selenium, using selenophosphate as the active selenium donor, to form the final product: Sec-tRNA^Sec.[6]

Recoding the UGA Stop Codon: The Role of the SECIS Element

The key to interpreting a UGA codon as selenocysteine rather than a stop signal lies in a specific stem-loop structure in the 3' untranslated region (3' UTR) of eukaryotic selenoprotein mRNAs, known as the Selenocysteine Insertion Sequence (SECIS) element.[7][8][9] This structure is recognized by the SECIS Binding Protein 2 (SBP2), which recruits the specialized translational machinery required for Sec incorporation.[13][14] The interaction between SBP2 and the SECIS element is a critical regulatory step in selenoprotein synthesis.[13]

The Specialized Elongation Factor

A specialized elongation factor, EFsec in eukaryotes, is responsible for delivering the charged Sec-tRNA^Sec to the ribosome.[6] EFsec forms a complex with SBP2 and the ribosome, facilitating the entry of Sec-tRNA^Sec into the A-site when a UGA codon is encountered, thereby ensuring the insertion of selenocysteine into the nascent polypeptide chain.[13][14]

Biochemical Properties and Functional Advantages

The substitution of sulfur with selenium endows selenocysteine with distinct chemical properties that are crucial for its biological function, particularly in the active sites of redox enzymes.[4]

Comparison with Cysteine

The selenol group (-SeH) of selenocysteine has a much lower pKa than the thiol group (-SH) of cysteine.[4][5] This means that at physiological pH, the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate anion (-Se⁻) form.[4][13] This enhanced nucleophilicity makes it a more potent catalyst for redox reactions.[4] Furthermore, selenocysteine is more easily oxidized than cysteine, a property that is harnessed in the catalytic cycles of many selenoenzymes.[4]

Table 1: Comparison of Physicochemical Properties

| Property | Selenocysteine (Sec) | Cysteine (Cys) | Significance |

| Chalcogen Atom | Selenium (Se) | Sulfur (S) | Selenium's larger atomic radius makes Sec more electrophilic.[4] |

| pKa of Side Chain | ~5.2 - 5.4[4][5] | ~8.3[4] | Sec is mostly deprotonated (anionic) at physiological pH, making it a stronger nucleophile.[4][13] |

| Redox Potential | Lower than Cysteine[9] | Higher than Selenocysteine | Sec is more easily oxidized, facilitating rapid catalytic cycles in oxidoreductases. |

The Human Selenoproteome and its Biological Functions

The human genome contains 25 known genes that encode for selenoproteins.[1][6][11] These proteins are involved in a wide array of essential biological functions.

Table 2: Key Human Selenoproteins and Their Functions

| Selenoprotein Family | Members | Primary Function(s) |

| Glutathione (B108866) Peroxidases | GPX1–4, GPX6 | Antioxidant defense; catalyze the reduction of hydrogen peroxide and organic hydroperoxides.[1][9][13][15] |

| Thioredoxin Reductases | TXNRD1–3 | Maintain the reduced state of thioredoxin; central to redox signaling and antioxidant defense.[9][13][15] |

| Iodothyronine Deiodinases | DIO1–3 | Control thyroid hormone activation and inactivation by removing iodine atoms from thyroxine (T4) and its derivatives.[9][15] |

| Selenoprotein P | SELENOP | Selenium transport and delivery to peripheral tissues; also has antioxidant properties. Contains up to 10 Sec residues.[6][10][16] |

| Selenoprotein S | SELENOS | Involved in the degradation of misfolded proteins from the endoplasmic reticulum (ER) and inflammation control.[10] |

| Selenoprotein N | SELENON | Implicated in calcium regulation in the ER and muscle development. Mutations are linked to muscular dystrophies.[10] |

| Methionine-R-sulfoxide reductase B1 | MSRB1 (SEPX1) | Repairs oxidized methionine residues in proteins, protecting against oxidative damage.[9] |

Antioxidant Defense and Redox Regulation

A primary role of selenoproteins is to protect cells from oxidative damage.[13] Glutathione peroxidases (GPXs) and thioredoxin reductases (TrxRs) are two major families of selenoenzymes that form the backbone of the cellular antioxidant defense system.[13][15] GPXs use glutathione to reduce harmful peroxides to water or alcohols, while TrxRs reduce thioredoxin, which in turn reduces other oxidized proteins and enzymes.[13] The catalytic efficiency of these enzymes is critically dependent on the selenocysteine residue at their active site.[17]

Methodologies for Studying Selenocysteine and Selenoproteins

The unique nature of selenocysteine incorporation and its chemical reactivity present challenges for its study. A variety of specialized techniques have been developed to identify, quantify, and characterize selenoproteins.

Experimental Protocols

Protocol 1: Identification of Selenoproteins using a Chemoproteomic Approach

This protocol describes a mass spectrometry-based method to identify reactive selenocysteine residues in a complex proteome. It leverages the high nucleophilicity of the selenolate anion.

-

Protein Extraction: Lyse cells or tissues in a buffer under denaturing conditions to solubilize proteins. Ensure the buffer is free of reducing agents that could cap reactive residues.

-

pH Adjustment: Adjust the pH of the protein lysate to a low pH (e.g., pH 5-6). At this pH, the majority of cysteine residues (pKa ~8.3) are protonated and less reactive, while a significant portion of selenocysteine residues (pKa ~5.2) remain deprotonated and highly reactive.[18]

-

Alkylation with Electrophilic Probe: Add an iodoacetamide-based chemical probe containing an alkyne or biotin (B1667282) tag (e.g., iodoacetamide-alkyne). This probe will selectively react with and covalently label the highly nucleophilic selenocysteine residues.[18]

-

Protein Precipitation and Digestion: Precipitate the labeled proteins (e.g., with acetone) to remove excess probe. Resuspend the protein pellet and digest into peptides using a protease like trypsin.

-

Enrichment (for biotinylated probes) or Click Chemistry (for alkyne probes):

-

Biotin: Use streptavidin-coated beads to enrich for biotin-labeled peptides.

-

Alkyne: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a biotin-azide tag, followed by streptavidin enrichment.

-

-

Mass Spectrometry Analysis: Elute the enriched peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting MS/MS spectra against a protein database. Identify peptides containing the probe modification on a selenocysteine residue. The characteristic isotopic signature of selenium can be used to confirm the identification.[18]

Protocol 2: Semisynthesis of Selenoproteins via Native Chemical Ligation (NCL)

This protocol allows for the site-specific incorporation of selenocysteine into a protein, which is useful for functional studies.

-

Peptide Synthesis: Chemically synthesize a short peptide fragment containing the desired selenocysteine residue. The N-terminus of this peptide should be a cysteine, and the C-terminus should be a thioester.

-

Recombinant Protein Expression: Express the larger, remaining portion of the target protein recombinantly (e.g., in E. coli). This fragment should have a C-terminal intein fusion tag, which allows for the generation of a C-terminal thioester upon cleavage. Alternatively, express a fragment with an N-terminal cysteine.

-

Ligation Reaction: Mix the synthetic selenocysteine-containing peptide with the recombinant protein fragment under reducing and denaturing conditions. The N-terminal cysteine of one fragment will attack the C-terminal thioester of the other, forming a native peptide bond at the ligation site.[19]

-

Protein Folding and Purification: Refold the full-length, semisynthetic selenoprotein into its native conformation using dialysis or rapid dilution. Purify the final product using chromatography techniques (e.g., size exclusion, ion exchange).

-

Validation: Confirm the successful synthesis and purity of the selenoprotein using SDS-PAGE and mass spectrometry. Functional activity can be assessed using relevant enzyme assays.[19]

Clinical Significance and Therapeutic Potential

The importance of selenocysteine is underscored by the health consequences of selenium deficiency and the association of selenoproteins with various chronic diseases.

Selenium Deficiency and Disease

Inadequate dietary selenium intake impairs the synthesis of selenoproteins, leading to increased susceptibility to oxidative stress.[2][3] This can manifest in various conditions, including compromised immune function and decreased male fertility.[2][3] The World Health Organization recommends a daily average intake of 55 µg of selenium for adults to ensure adequate selenoprotein function.[1]

Selenoproteins in Chronic Diseases

There is growing evidence linking selenoprotein function to the prevention and progression of several chronic diseases.

-

Cancer: The antioxidant properties of selenoproteins may offer protection against some forms of cancer.[1][2][3]

-

Cardiovascular Disease: Selenoproteins help regulate inflammation and prevent oxidative modification of lipids, potentially decreasing mortality from cardiovascular disease.[2][3]

-

Neurological Disorders: Selenoprotein P is crucial for transporting selenium to the brain, and low levels have been associated with neurological decline.[10][16]

-

Endocrine and Immune Function: Selenoproteins are essential for proper thyroid hormone metabolism and a healthy immune response.[2][3]

The central role of selenocysteine in these critical enzymes makes it a key focus for understanding the link between diet, redox biology, and human health. Further research into the specific mechanisms of selenoproteins will continue to open new avenues for therapeutic intervention and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Selenium, selenoproteins and human health: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenium, selenoproteins and human health: a review | Public Health Nutrition | Cambridge Core [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. MECHANISM OF SELENIUM INCORPORATION DURING PROTEIN SYNTHESIS - UNIVERSITY OF MASSACHUSETTS [portal.nifa.usda.gov]

- 9. Selenocysteine - Wikipedia [en.wikipedia.org]

- 10. Selenoproteins and Their Impact on Human Health Through Diverse Physiological Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioinformatics of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asiaresearchnews.com [asiaresearchnews.com]

- 13. Selenocysteine | The 21st Amino Acid | RUO [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Selenoproteins in Health [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A quantitative chemoproteomic platform to monitor selenocysteine reactivity within a complex proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using chemical approaches to study selenoproteins - focus on thioredoxin reductases - PMC [pmc.ncbi.nlm.nih.gov]

The 21st Amino Acid: A Technical Guide to the Chemical Structure and Reactivity of L-Selenocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Selenocysteine (Sec), often referred to as the 21st proteinogenic amino acid, is a fascinating and crucial component of a unique class of proteins known as selenoproteins. Structurally analogous to cysteine, with a selenium atom replacing the sulfur atom, this substitution imparts distinct chemical properties that are fundamental to its biological role.[1][2] This guide provides an in-depth exploration of the chemical structure, physicochemical properties, and reactivity of this compound, offering valuable insights for researchers in the fields of biochemistry, drug development, and molecular biology.

Chemical Structure and Physicochemical Properties

This compound's structure is identical to L-cysteine, featuring a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain. The key difference lies in the side chain, which contains a selenol group (-SeH) instead of a thiol group (-SH).[1][3] This seemingly minor alteration has profound implications for its chemical behavior.

Physicochemical Data Summary

The unique properties of this compound are quantified in the following table, which summarizes key physicochemical parameters in comparison to its sulfur-containing counterpart, L-cysteine.

| Property | This compound | L-Cysteine | Reference(s) |

| Molecular Formula | C₃H₇NO₂Se | C₃H₇NO₂S | [4] |

| Molecular Weight ( g/mol ) | 168.06 | 121.16 | [4] |

| pKa of Side Chain (Selenol/Thiol) | ~5.2 - 5.43 | ~8.3 - 8.5 | [3][5][6][7][8] |

| Standard Redox Potential (mV) | -380 (diselenide bond) | -180 (typical disulfide bond) | [9] |

| Chirality (R/S system) | R | R | [5] |

The significantly lower pKa of the selenol group is a defining feature of this compound.[3][6][8] At physiological pH, the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate form (-Se⁻), whereas the thiol group of cysteine remains largely protonated.[3][7][8] This heightened nucleophilicity is a cornerstone of the catalytic activity of many selenoenzymes.[2][7]

Reactivity and Catalytic Mechanism

The enhanced reactivity of this compound underpins its central role in a variety of biological redox reactions. Selenoenzymes, which incorporate selenocysteine (B57510) at their active sites, are often significantly more efficient catalysts than their cysteine-containing homologs.

Key Aspects of Reactivity:

-

Nucleophilicity: The selenolate anion is a more potent nucleophile than the thiolate anion, enabling faster reactions with electrophilic substrates.[2]

-

Redox Activity: The lower reduction potential of the selenol/diselenide couple compared to the thiol/disulfide couple makes selenocysteine a more effective reducing agent.[9][10] This property is crucial for its function in antioxidant enzymes.

-

Oxidation States: Like sulfur, selenium can exist in various oxidation states, allowing it to participate in a wide range of redox transformations.

A prime example of this compound's catalytic prowess is observed in the glutathione (B108866) peroxidase (GPx) family of enzymes. The catalytic cycle of GPx highlights the reactivity of the active site selenocysteine.

Biosynthesis and Incorporation into Proteins

Unlike the other 20 canonical amino acids, this compound is not synthesized as a free amino acid in the cell. Instead, it is synthesized on its specific transfer RNA (tRNA[Ser]Sec) and is incorporated into growing polypeptide chains in response to a UGA codon, which typically functions as a stop codon. This remarkable process of translational recoding requires a complex molecular machinery.

The general workflow for the synthesis and incorporation of this compound in eukaryotes is depicted below.

Role in Signaling Pathways

Selenoproteins are integral components of various cellular signaling pathways, primarily through their roles in redox regulation. By modulating the levels of reactive oxygen species (ROS), which act as second messengers, selenoproteins can influence a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.

For instance, several selenoproteins are involved in the endoplasmic reticulum (ER) stress response and calcium signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and selenoproteins.

Protocol 1: Solid-Phase Peptide Synthesis of Selenocysteine-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a protected this compound residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-Sec(Mob)-OH (p-methoxybenzyl protected selenocysteine)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/thioanisole/ethanedithiol/anisole, 90:5:3:2)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-L-Sec(Mob)-OH.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Assay for Glutathione Peroxidase (GPx) Activity

This protocol describes a common indirect method for measuring GPx activity by monitoring the consumption of NADPH.[11][12][13][14]

Materials:

-

Cell or tissue lysate

-

GPx Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)

-

Glutathione Reductase (GR)

-

Reduced Glutathione (GSH)

-

NADPH

-

Cumene (B47948) hydroperoxide (or hydrogen peroxide) as substrate

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue homogenates in cold GPx Assay Buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Mixture Preparation: Prepare a master mix containing GPx Assay Buffer, a sufficient concentration of GSH, GR, and NADPH.

-

Assay Procedure:

-

Add a specific volume of the reaction mixture to each well of a 96-well plate.

-

Add the sample (cell or tissue lysate) to the wells. Include a blank control with assay buffer instead of the sample.

-

Incubate the plate at room temperature for a few minutes to allow for the reduction of any existing oxidized glutathione (GSSG).

-

Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide) to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADPH oxidation is proportional to the GPx activity.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve.

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption.

-

GPx activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

Protocol 3: Assay for Thioredoxin Reductase (TrxR) Activity

This protocol outlines a colorimetric assay for TrxR activity based on the reduction of DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[3][5][15]

Materials:

-

Cell or tissue lysate

-

TrxR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

-

NADPH

-

DTNB solution

-

TrxR-specific inhibitor (e.g., auranofin) for determining specific activity

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described in the GPx assay protocol.

-

Assay Setup:

-

For each sample, prepare two sets of reactions: one for total DTNB reduction and one for background reduction in the presence of a TrxR-specific inhibitor.

-

Add the sample to the wells of a 96-well plate.

-

To the background wells, add the TrxR inhibitor. To the total activity wells, add an equivalent volume of assay buffer.

-

Add NADPH to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DTNB solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time in a spectrophotometer. The product of DTNB reduction, TNB²⁻, has a strong absorbance at this wavelength.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA412/min) for both the total activity and the background reactions.

-

Subtract the background rate from the total activity rate to obtain the TrxR-specific rate of DTNB reduction.

-

Use the molar extinction coefficient of TNB²⁻ (13.6 mM⁻¹cm⁻¹) to calculate the TrxR activity, typically expressed as units per milligram of protein.

-

Conclusion

This compound, with its unique chemical properties stemming from the presence of selenium, plays a vital and often indispensable role in cellular redox homeostasis and signaling. Its enhanced nucleophilicity and lower redox potential make it a superior catalyst in a variety of selenoenzymes compared to its sulfur analog, cysteine. Understanding the intricate details of its structure, reactivity, biosynthesis, and function is paramount for researchers and professionals in the life sciences and drug development. The methodologies and data presented in this guide provide a comprehensive resource for the continued exploration of this fascinating 21st amino acid and its profound impact on biology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. pKa of selenocysteine - Generic - BNID 102619 [bionumbers.hms.harvard.edu]

- 9. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenoprotein M Promotes Hypothalamic Leptin Signaling and Thioredoxin Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencellonline.com [sciencellonline.com]

- 13. nwlifescience.com [nwlifescience.com]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Natural Sources and Dietary Intake of L-selenocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of a class of proteins known as selenoproteins, which are integral to a variety of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. Unlike the other 20 amino acids, selenocysteine (B57510) is not typically obtained directly from the diet in significant quantities but is synthesized in the body via a unique cotranslational mechanism. This guide provides a comprehensive overview of the natural dietary sources of selenium, the precursor to selenocysteine, the estimated dietary intake, and the metabolic pathways involved in its synthesis. Furthermore, it details experimental protocols for the quantification of this compound in biological matrices.

Natural Sources of Selenium and this compound

Dietary selenium is the primary determinant of the body's selenocysteine pools. Selenium is present in foods in both inorganic (selenite and selenate) and organic forms (predominantly selenomethionine (B1662878) and, to a lesser extent, Se-methylselenocysteine and selenocysteine itself).[1][2][3] The concentration and chemical form of selenium in food are highly dependent on the selenium content of the soil in which plants are grown or animals are raised.[3][4]

Animal-Based Sources: Animal products are a significant source of dietary selenium. Selenocysteine is found in animal tissues, as it is a component of selenoproteins.[1] Organ meats, seafood, and muscle meats are generally rich in selenium.[5] Selenomethionine can also be non-specifically incorporated into general proteins in place of methionine, contributing to the total organic selenium content of animal tissues.[5]

Plant-Based Sources: The selenium content of plant-based foods is highly variable and directly reflects the soil's selenium concentration.[3] Plants primarily accumulate selenium as selenomethionine, which can be stored in place of methionine.[6] Certain plant families, such as Brassica (e.g., broccoli) and Allium (e.g., garlic, onions), are known to accumulate a different form of organic selenium called Se-methylselenocysteine.[1][7][8] Brazil nuts are renowned for their exceptionally high selenium content, primarily in the form of selenomethionine.[1][6] Grains and legumes are also important dietary sources of selenium, with the form being predominantly selenomethionine.[6][8]

Dietary Intake of Selenium and this compound

Direct dietary intake of this compound is generally low, as it is not a major form of selenium in most foods and there is no free pool of selenocysteine in cells due to its high reactivity.[8][9] Therefore, dietary intake recommendations focus on total selenium.

The Recommended Dietary Allowance (RDA) for selenium for adults is 55 micrograms (µg) per day.[9] The Tolerable Upper Intake Level (UL) for adults is 400 µg per day from all sources.[9] In the United States, the average dietary selenium intake for adults typically ranges from 100.5 to 158.5 µ g/day , well above the RDA.[4]

Quantitative Data on this compound in Foods

Quantifying the exact amount of this compound in foods is challenging due to its presence within the protein matrix and its lability. Most available data pertains to total selenium content or the concentration of the more stable selenomethionine. The following tables summarize the available data on total selenium and, where specified, this compound concentrations in various food sources. It is important to note that much of the specific data for this compound comes from studies involving selenium-supplemented animal feed.

Table 1: Total Selenium Content in Selected Foods (Unsupplemented)

| Food Category | Food Item | Average Total Selenium Content (µg/g wet weight) | Reference(s) |

| Meat | Beef, cooked | 0.26 | [10] |

| Pork/ham, fresh/cured | 0.33 | [10] | |

| Chicken, cooked | 0.21 | [10] | |

| Lamb | ~0.2-0.4 | [11][12] | |

| Organ Meats | Beef liver, cooked | 0.56 | [10] |

| Beef kidney, raw | 1.70 | [10] | |

| Seafood | Salmon, canned | 0.75 | [10] |

| Shrimp, canned/cooked | 0.64 | [10] | |

| Tuna, canned in oil, drained | 0.68 | USDA FoodData Central | |

| Alfonsino muscle | 1.40 | [2] | |

| Dairy & Eggs | Milk, whole | 0.016 | [10] |

| Cheese, Swiss | 0.083 | [10] | |

| Egg, whole, hard-boiled | 0.31 | USDA FoodData Central | |

| Nuts & Seeds | Brazil nuts | 14.7 (highly variable) | [10] |

| Grains | Bread, whole wheat | 0.44 | [10] |

| Rice, brown, cooked | 0.10 | USDA FoodData Central | |

| Legumes | Soybeans, mature, cooked | 0.18 | USDA FoodData Central |

| Lentils, cooked | 0.03 | USDA FoodData Central |

Table 2: this compound Content in Selected Animal Products (Primarily from Supplementation Studies)

| Food Item | Condition | This compound (as SeCys or SeCys₂) Concentration (µg/g dry weight unless noted) | Reference(s) |

| Chicken Breast | Control (unsupplemented) | ~0.1-0.2 | [13] |

| Chicken Breast | Supplemented with organic Se | ~0.3-0.5 | [13] |

| Lamb Muscle | Control (unsupplemented) | ~0.2 | [13] |

| Lamb Muscle | Supplemented with organic Se | ~0.4-0.6 | [13] |

| Egg Yolk | - | Higher proportion of Se as SeCys compared to egg white | [14][15] |

| Egg White | - | Higher proportion of Se as SeMet compared to egg yolk | [14][15] |

| Whole Egg (liquid) | Unsupplemented | 0.091 (as SeCys₂) (µg/g fresh weight) | [4] |

| Cow's Milk | Control (unsupplemented) | 0.0156 (as SeCys₂) (µg/g) | [16] |

| Cow's Milk | Supplemented with Se-yeast (0.5 mg Se/kg DM) | 0.0189 (as SeCys₂) (µg/g) | [16] |

Biosynthesis and Metabolism of this compound

This compound is synthesized cotranslationally, meaning it is synthesized on its tRNA and directly incorporated into a growing polypeptide chain during protein synthesis.[13][17] This process is distinct from the synthesis of the 20 canonical amino acids.

Eukaryotic this compound Biosynthesis Pathway

The biosynthesis of this compound in eukaryotes involves a series of enzymatic steps:

-

Serylation of tRNA[Ser]Sec: The process begins with the charging of the specific selenocysteine tRNA (tRNA[Ser]Sec) with serine by the enzyme seryl-tRNA synthetase (SerRS).[17][18]

-

Phosphorylation: The seryl-tRNA[Ser]Sec is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec.[17][18]

-

Selenophosphate Synthesis: The selenium donor, selenophosphate, is synthesized from selenide (B1212193) (H₂Se) and ATP by the enzyme selenophosphate synthetase 2 (SPS2).[17][18]

-

Conversion to Selenocysteinyl-tRNA[Ser]Sec: Finally, the enzyme O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS) catalyzes the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec using selenophosphate as the selenium donor.[17][18]

The resulting selenocysteinyl-tRNA[Ser]Sec is then utilized by the ribosome for the incorporation of selenocysteine into selenoproteins at UGA codons that are recognized as selenocysteine insertion sites due to the presence of a downstream SECIS element in the mRNA.

Comparative Metabolism of Dietary Selenium Forms

The metabolic fate of selenium depends on its chemical form in the diet. Organic forms like selenomethionine and inorganic forms like selenite (B80905) follow different initial metabolic routes before converging to a common intermediate, hydrogen selenide (H₂Se), which is the precursor for selenocysteine synthesis.

-

Selenomethionine (SeMet): As an analog of methionine, SeMet can be non-specifically incorporated into proteins in place of methionine, forming a storage pool of selenium in the body.[5] Alternatively, it can be metabolized via the transsulfuration pathway to selenocysteine and subsequently to hydrogen selenide.

-

This compound (Sec): Dietary selenocysteine is catabolized by the enzyme selenocysteine lyase to release selenide.[6]

-

Selenite (Se(IV)): Inorganic selenite is reduced to hydrogen selenide through a series of reactions involving glutathione (B108866) and thioredoxin reductase.[6]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex biological matrices is challenging due to its low abundance and the reactivity of its selenol group. The gold standard method involves enzymatic digestion of the protein matrix followed by high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).[3][7][13]

Sample Preparation and Derivatization

To prevent the oxidation of the reactive selenol group of selenocysteine and to allow for its stable quantification, a derivatization step is crucial. Carbamidomethylation with iodoacetamide (B48618) is a commonly used method.[3][13]

Protocol for Carbamidomethylation of Selenocysteine in Animal Tissue:

-

Homogenization: Homogenize a known weight of freeze-dried and finely ground tissue sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

-

Reduction: Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM, and incubate at 37°C for 1 hour to reduce any disulfide and diselenide bonds.

-

Alkylation (Derivatization): Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour. This step carbamidomethylates the free selenol and thiol groups.

-

Quenching: Quench the reaction by adding an excess of DTT or another thiol-containing compound.

Enzymatic Hydrolysis

To release the derivatized selenocysteine from the protein backbone, enzymatic digestion is performed.

Protocol for Proteolytic Digestion:

-

Buffer Exchange: Remove the urea and other reagents from the sample by dialysis or using a desalting column, exchanging the buffer to one suitable for enzymatic digestion (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0).

-

Enzymatic Digestion: Add a combination of proteases, such as trypsin and chymotrypsin (B1334515) (e.g., at a 1:50 enzyme-to-protein ratio for each), and incubate at 37°C for 16-24 hours. A broader specificity protease like Pronase can also be used.

-

Digestion Termination: Stop the digestion by acidifying the sample (e.g., with formic acid to a final concentration of 1%).

HPLC-ICP-MS Analysis

The resulting peptide and amino acid mixture is then analyzed by HPLC-ICP-MS.

Instrumentation and Conditions:

-

HPLC System: A binary or quaternary HPLC system capable of gradient elution.

-

Column: A reversed-phase C18 column is typically used for the separation of the derivatized amino acids.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient from low to high organic phase concentration is used to elute the amino acids. For example, 0-5% B over 5 minutes, 5-40% B over 30 minutes, followed by a wash and re-equilibration step.

-

ICP-MS System: An ICP-MS instrument capable of monitoring selenium isotopes (e.g., ⁷⁷Se, ⁷⁸Se, ⁸²Se) with high sensitivity. A collision/reaction cell is often used to minimize polyatomic interferences.

-

Quantification: Quantification is typically performed using external calibration with a standard of carbamidomethylated this compound. Isotope dilution analysis with a ⁷⁷Se-labeled internal standard can be used for higher accuracy.

Conclusion

This compound is a vital amino acid that is primarily synthesized endogenously from dietary selenium. A varied diet rich in both plant and animal products generally provides sufficient selenium to meet the body's needs for selenoprotein synthesis. While direct quantification of this compound in foods remains analytically challenging, methods such as HPLC-ICP-MS provide a robust platform for its determination in research and clinical settings. A deeper understanding of the dietary sources of various selenium species and their metabolic fates is crucial for researchers and professionals in the fields of nutrition, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Role for Selenium in Metabolic Homeostasis and Human Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry | MDPI [mdpi.com]

- 4. Metabolism - Selenium in Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Differing cytotoxicity and bioavailability of selenite, methylselenocysteine, selenomethionine, selenosugar 1 and trimethylselenonium ion and their underlying metabolic transformations in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. digital.csic.es [digital.csic.es]

- 16. researchgate.net [researchgate.net]

- 17. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Evolution of Selenocysteine Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the evolution and mechanisms of selenocysteine (B57510) (Sec) incorporation across the three domains of life: Bacteria, Archaea, and Eukarya. Selenocysteine, the 21st proteinogenic amino acid, is co-translationally inserted into a growing polypeptide chain at a UGA codon, which typically signals translation termination. This remarkable recoding event is orchestrated by a complex and highly regulated molecular machinery. Understanding the intricacies of this process and its evolutionary trajectory is crucial for researchers in molecular biology, genetics, and drug development, particularly for those targeting selenoproteins, which are vital for various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. This document details the key molecular players, their interactions, and the experimental methodologies used to elucidate these pathways. Quantitative data are summarized for comparative analysis, and key processes are visualized using signaling pathway and workflow diagrams.

Introduction to Selenocysteine and the Recoding Machinery

Selenocysteine is an analog of cysteine where the sulfur atom is replaced by selenium.[1] This substitution confers unique biochemical properties, including a lower pKa and higher nucleophilicity, making selenoproteins highly efficient catalysts in redox reactions.[1] The incorporation of Sec into proteins is not a post-translational modification but a direct, co-translational event that requires the reprogramming of the genetic code.[2]

The core components of the selenocysteine incorporation machinery are conserved across the domains of life, yet significant differences exist, reflecting a fascinating evolutionary journey. The central elements include:

-

Selenocysteine-specific tRNA (tRNASec): A unique tRNA species that is first charged with serine by seryl-tRNA synthetase (SerRS).

-

Enzymes for Sec biosynthesis: The serine moiety on seryl-tRNASec is subsequently converted to selenocysteine. This process is catalyzed by selenocysteine synthase (SelA) in bacteria, and a two-step pathway involving O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) and Sep-tRNA:Sec-tRNA synthase (SepSecS or SecS) in archaea and eukaryotes.[3]

-

Selenophosphate Synthetase (SelD/SPS): This enzyme synthesizes selenophosphate, the active selenium donor for Sec biosynthesis.[4][5]

-

SECIS (Selenocysteine Insertion Sequence) element: A cis-acting stem-loop structure in the mRNA that is essential for directing the ribosome to interpret a UGA codon as selenocysteine.[2]

-

Specialized Elongation Factor (SelB/eEFSec): A dedicated elongation factor that binds to both Sec-tRNASec and the SECIS element (or a SECIS-binding protein) to deliver the selenocysteine-charged tRNA to the ribosome.[6]

-

SECIS-Binding Protein 2 (SBP2): In eukaryotes, this protein binds to the SECIS element and recruits the eEFSec/Sec-tRNASec complex.[7]

The Bacterial Selenocysteine Incorporation Pathway

The bacterial system for selenocysteine incorporation is the most direct. The key features are:

-

SECIS Element Location: The SECIS element is located immediately downstream of the UGA codon within the coding sequence of the selenoprotein gene.[8]

-

Direct SelB-SECIS Interaction: The specialized elongation factor, SelB, possesses a C-terminal extension that directly binds to the SECIS element. This binding event positions the SelB-GTP-Sec-tRNASec complex at the ribosome, ready for UGA recoding.[8]

-

One-Step Sec Synthesis: Selenocysteine synthase (SelA) directly converts seryl-tRNASec to selenocysteyl-tRNASec.[3]

The Archaeal Selenocysteine Incorporation Pathway

The archaeal pathway shares features with both bacterial and eukaryotic systems, representing an evolutionary intermediate.

-

SECIS Element Location: Similar to eukaryotes, the archaeal SECIS element is typically located in the 3' untranslated region (3'-UTR) of the selenoprotein mRNA.[9]

-

Elongation Factor: The archaeal elongation factor (aSelB or eEFSec) is structurally more similar to its eukaryotic counterpart. While some studies suggest a direct interaction with the SECIS element, the exact mechanism of recruitment to the ribosome is still under investigation.[9]

-

Two-Step Sec Synthesis: The synthesis of Sec-tRNASec follows a two-step process, similar to eukaryotes, involving PSTK and SepSecS.[9]

The Eukaryotic Selenocysteine Incorporation Pathway

The eukaryotic system is the most complex, involving an additional protein factor for SECIS recognition.

-

SECIS Element Location: The SECIS element is located in the 3'-UTR of the selenoprotein mRNA.[8]

-

SBP2-Mediated Recruitment: The SECIS element is recognized and bound by SECIS Binding Protein 2 (SBP2). SBP2 then recruits the eEFSec-GTP-Sec-tRNASec complex to the ribosome.[7]

-

Two-Step Sec Synthesis: Similar to archaea, the synthesis of Sec-tRNASec is a two-step process catalyzed by PSTK and SepSecS.[3]

Quantitative Data Summary

The efficiency and regulation of selenocysteine incorporation are governed by the binding affinities of the molecular components and the catalytic efficiencies of the enzymes involved. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of Key Components

| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) | Reference |

| SelB : Sec-tRNASec | E. coli | Alkaline deacylation | < 100 nM | [10] |

| eEFSec : GTP | Murine | Scatchard analysis | 0.11 µM | [11] |

| SBP2 : SelP SECIS 1 | Human | In vivo pulldown | Higher affinity | [8] |

| SBP2 : SelP SECIS 2 | Human | In vivo pulldown | Lower affinity | [8] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

| Selenophosphate Synthetase (SelD) | E. coli | ATP | 240 µM | 3 min-1 | [12] |

| Selenide | 12 µM | [12] | |||

| Selenophosphate Synthetase (Sec-containing) | H. influenzae | ATP | 200 µM | - | [12][13] |

| Selenide | 14 µM | [12][13] | |||

| PSTK | Murine | seryl-tRNASec | Not determined (potent inhibition by tRNASec) | - | [14] |

| Selenocysteine Synthase (SepSecS) | Human/Archaeal | O-phosphoseryl-tRNASec | Not available | Not available | [1][15] |

Table 3: Selenocysteine Incorporation (UGA Readthrough) Efficiency

| Selenoprotein/Reporter | System | Efficiency | Reference |

| Luciferase Reporter | Rabbit Reticulocyte Lysate | 5-8% | [16][17] |

| Luciferase Reporter | Transfected Rat Hepatoma Cells | <1% | [17] |

| Selenoprotein P (in vitro) | Rabbit Reticulocyte Lysate | ~40% | [17] |

| HIV-1 nef 3'-UGA | HEK 293T cells | ~19% | [9][18][19] |

| Msrb1 SECIS reporter | HEK 293 cells | Varies with Se levels | [20] |

Table 4: Selenoprotein Expression in Response to Selenium Levels

| Selenoprotein | Tissue/Cell Line | Selenium Condition | Fold Change in mRNA/Protein | Reference |

| Gpx1, Selh, Selk, Sepw1 | Mouse Liver | Se-adequate vs. Se-deficient | 2 to 4-fold increase in mRNA | [21] |

| Sepp1, Txnrd2 | Mouse Liver | Se-adequate vs. Se-deficient | ~1.5-fold increase in mRNA | [21] |

| Gpx1 | HEK293 cells | Se-supplemented vs. depleted | ~5-fold more responsive than Gpx4 | [22] |

| Gpx1, Gpx3, Gpx4 (mRNA) | Mouse Liver | Excess Se vs. adequate | Decreased | [23] |

| SelW (mRNA) | Mouse Liver | Supernutrition Se vs. adequate | Upregulated | [23] |

Table 5: Turnover Rates of Selenoproteins

| Selenoprotein | Cell Line | Half-life (hours) | Reference |

| GPX4 | - | Faster turnover | [24][25] |

| Various Selenoproteins | - | 6 to 32 hours | [24][25] |

Experimental Protocols

Identification of Selenoproteins by 75Se Labeling

This method remains a gold standard for identifying and characterizing selenoproteins due to its high sensitivity and specificity.

Principle: Radioactive 75Se is metabolically incorporated into selenoproteins as 75Se-selenocysteine. Labeled proteins can then be visualized by autoradiography after separation by SDS-PAGE.

Protocol for Metabolic Labeling of Cultured Cells (e.g., HEK293T):

-

Cell Culture: Grow cells to 70-80% confluency in complete medium.

-

Labeling Medium: Prepare a labeling medium consisting of DMEM supplemented with 10% FBS and 50-100 ng/mL sodium selenite. For labeling, add 75Se-selenite (typically 50-100 µCi per 10 cm plate).

-

Incubation: Replace the culture medium with the 75Se-labeling medium and incubate for 16-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Autoradiography:

-

Mix a defined amount of protein lysate with Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Analyze the resulting autoradiogram to identify 75Se-labeled protein bands.

-

Workflow Diagram:

Mass Spectrometry-Based Selenoproteome Analysis

Mass spectrometry (MS) offers a powerful, non-radioactive alternative for the identification and quantification of selenoproteins.

Principle: Selenocysteine-containing peptides can be identified by their unique isotopic signature or by specific chemical derivatization that allows for their selective enrichment and detection by MS.

General Protocol:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues.

-

Reduce disulfide and diselenide bonds with a reducing agent (e.g., DTT).

-

Alkylate cysteine and selenocysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the peptide mixture by liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein sequence database to identify peptides.

-

Specifically look for peptides containing the modified selenocysteine residue.

-

For quantitative analysis, isotopic labeling methods (e.g., SILAC, iTRAQ) or label-free quantification can be employed.

-

SECIS Element Prediction and Functional Validation

Computational tools are used to predict SECIS elements in genomic or transcriptomic sequences, followed by experimental validation.

Prediction:

-

Tools: SECISearch3 and Seblastian are widely used web-based tools for the prediction of eukaryotic SECIS elements and selenoprotein genes.[4][16]

-

Methodology: These tools use pattern recognition algorithms that search for the conserved sequence motifs and secondary structures characteristic of SECIS elements.

Functional Validation using a Reporter Assay:

-

Construct Design: Clone the predicted SECIS element into the 3'-UTR of a reporter gene (e.g., luciferase) that has an in-frame UGA codon.

-

Transfection: Transfect the reporter construct into a suitable cell line.

-